6-(Difluoromethyl)-5-methylpyridin-3-amine
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Overview
Description
6-(Difluoromethyl)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. The presence of difluoromethyl and methyl groups in its structure makes it a compound of interest in various fields, including medicinal chemistry and materials science. The difluoromethyl group is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules, making it a valuable moiety in drug design and development .
Preparation Methods
The synthesis of 6-(Difluoromethyl)-5-methylpyridin-3-amine typically involves difluoromethylation reactions. One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the difluoromethyl group into the pyridine ring . Another approach involves the use of visible-light-promoted cascade cyclization reactions, which are environmentally benign and can be performed under mild conditions . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-(Difluoromethyl)-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Difluoromethyl)-5-methylpyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s effects on cellular processes are mediated through its influence on metabolic pathways and signal transduction mechanisms .
Comparison with Similar Compounds
6-(Difluoromethyl)-5-methylpyridin-3-amine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used as an intermediate in the synthesis of fungicides.
Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bond donor properties, similar to this compound.
Trifluoromethyl-substituted compounds: These compounds, such as trifluoromethyl phenyl sulfide, share similar properties but differ in the number of fluorine atoms, which can influence their chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(difluoromethyl)-5-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(10)3-11-6(4)7(8)9/h2-3,7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREAQVAKWNCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806766-70-0 |
Source
|
Record name | 6-(difluoromethyl)-5-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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